molecular formula C6H5Cl4N B13510384 2,3,6-Trichloroaniline hydrochloride

2,3,6-Trichloroaniline hydrochloride

Cat. No.: B13510384
M. Wt: 232.9 g/mol
InChI Key: LNYIUDNZLVTPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6-Trichloroaniline hydrochloride is a chlorinated derivative of aniline, characterized by the presence of three chlorine atoms attached to the benzene ring at positions 2, 3, and 6. This compound is commonly used as an intermediate in the synthesis of various chemicals, including dyes, herbicides, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6-Trichloroaniline hydrochloride can be synthesized through the chlorination of aniline. The process involves the following steps:

    Chlorination: Aniline is dissolved in a suitable solvent such as glacial acetic acid, alcohol, or halogenated benzene

    Purification: The precipitated product is filtered, washed with water, and dried to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reaction kettles for synthesis, where aniline and chlorobenzene are reacted with hydrogen chloride and chlorine gases. The reaction mixture is then filtered, and the filtrate is processed to recover and reuse the solvents .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloroaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated aniline derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Less chlorinated aniline derivatives.

    Substitution: Aniline derivatives with different functional groups.

Scientific Research Applications

2,3,6-Trichloroaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Trichloroaniline hydrochloride involves its interaction with cellular components. The compound can undergo biotransformation in organisms, leading to the formation of metabolites that may exert toxic effects. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloroaniline: Another chlorinated aniline derivative with chlorine atoms at positions 2, 4, and 6.

    2,3-Dichloroaniline: Contains two chlorine atoms at positions 2 and 3.

    2,6-Dichloroaniline: Contains two chlorine atoms at positions 2 and 6.

Uniqueness

2,3,6-Trichloroaniline hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at positions 2, 3, and 6 provides distinct properties compared to other chlorinated aniline derivatives .

Properties

Molecular Formula

C6H5Cl4N

Molecular Weight

232.9 g/mol

IUPAC Name

2,3,6-trichloroaniline;hydrochloride

InChI

InChI=1S/C6H4Cl3N.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h1-2H,10H2;1H

InChI Key

LNYIUDNZLVTPMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)Cl)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.